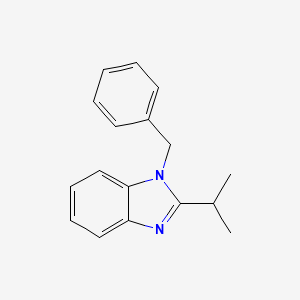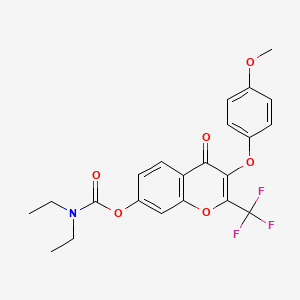![molecular formula C26H26N4S2 B2552454 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline CAS No. 439112-38-6](/img/structure/B2552454.png)
2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS number 439112-38-6, is a complex organic molecule with the molecular formula C26H26N4S2 . It contains several functional groups, including a thieno[2,3-b]quinoline group, a 1,2,4-triazole group, and a sulfanyl group attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several ring structures and functional groups. The thieno[2,3-b]quinoline group is a fused ring system containing a thiophene ring (a five-membered ring with one sulfur atom) and a quinoline group (a fused ring system containing a benzene ring and a pyridine ring). The 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Several studies have explored the antimicrobial and antifungal properties of compounds related to 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline. For instance, novel triazinone derivatives, similar in structure, have been prepared and evaluated for their antimicrobial properties against specific bacterial and fungal pathogens. These compounds have also demonstrated mosquito larvicidal activity (Kumara et al., 2015). Furthermore, a study by Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, closely related to the compound , and found that some of these compounds exhibited significant antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Chemical Synthesis and Stability
The compound is part of a broader category of chemical compounds that have been studied for their synthesis, chemical stability, and reactivity. For instance, a study by Aleqsanyan and Hambardzumyan (2021) focused on synthesizing novel hetarylquinolines, which are structurally similar, and explored their chemical transformations (Aleqsanyan & Hambardzumyan, 2021). These studies contribute to our understanding of the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry and materials science.
Pharmacological Properties
While this search was focused on excluding drug usage, dosage, and side effects, it's important to note that related compounds have been studied for their potential pharmacological properties. For example, a study by Korcz et al. (2018) synthesized and evaluated novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety for in vitro cytotoxicity. Although this study is not directly related to the compound , it highlights the broader research interest in the pharmacological potential of quinoline derivatives (Korcz et al., 2018).
Mécanisme D'action
Target of action
The compound contains a 1,2,4-triazole ring, a thieno[2,3-b]quinoline moiety, and a benzyl group. Compounds containing these moieties are often involved in various biological activities. For instance, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer activities .
Biochemical pathways
Without specific information on the compound, it’s challenging to predict the exact biochemical pathways it might affect. Many bioactive compounds work by modulating enzyme activities, altering protein-protein interactions, or interacting with cellular membranes .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Factors such as solubility, permeability, and metabolic stability can influence its bioavailability .
Result of action
The cellular effects of a compound depend on its targets and mode of action. For example, if a compound targets a protein involved in cell proliferation, it might have antiproliferative effects .
Action environment
The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
2-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4S2/c1-5-30-23(22-15-19-14-18-8-6-7-9-21(18)27-24(19)32-22)28-29-25(30)31-16-17-10-12-20(13-11-17)26(2,3)4/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLIRFRWHFQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2552372.png)

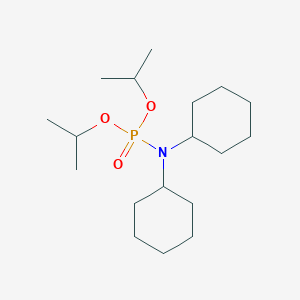
![(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)
![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2552381.png)
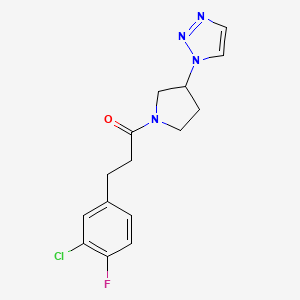
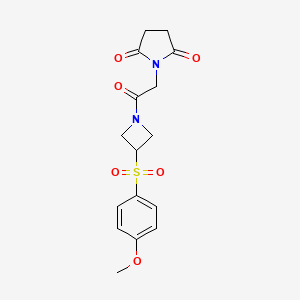
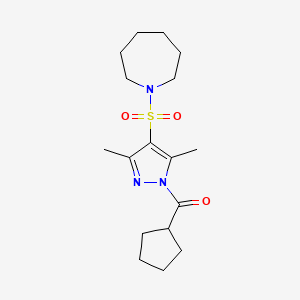
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide](/img/structure/B2552387.png)
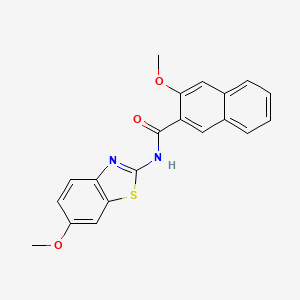
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)
